12-Acetoxyabietic acid

Physicochemical profiling Lipophilicity Membrane permeability

Researchers requiring a specific abietane-type diterpenoid often face invalid substitution with generic abietic or dehydroabietic acid, which can compromise assay reproducibility and material performance. 12-Acetoxyabietic acid, uniquely acetoxylated at the C-12 position, provides a precise solution. - **Defined SAR handle:** The C-12 acetoxy group enables systematic exploration of structure-activity relationships around the abietane core, a strategy not feasible with unsubstituted abietic acid. - **Controlled lipophilicity:** With a LogP of 4.75, it serves as a reliable, higher-lipophilicity comparator in membrane-interaction and cellular-uptake assays. - **Supply consistency:** Isolated from Pinus ponderosa & Pinus kesiya oleoresin; available with full analytical documentation for immediate R&D use.

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
Cat. No. B12442778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Acetoxyabietic acid
Molecular FormulaC22H32O4
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=CCC3C(C2CC1OC(=O)C)(CCCC3(C)C(=O)O)C
InChIInChI=1S/C22H32O4/c1-13(2)16-11-15-7-8-19-21(4,9-6-10-22(19,5)20(24)25)17(15)12-18(16)26-14(3)23/h7,11,13,17-19H,6,8-10,12H2,1-5H3,(H,24,25)/t17?,18?,19?,21-,22-/m1/s1
InChIKeyFSSCSAJMAPLBRB-RWXXZQSUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Acetoxyabietic Acid: A Resin-Derived Diterpenoid for Advanced Chemical Synthesis


12-Acetoxyabietic acid (CAS 83905-81-1) is a natural diterpenoid derived from the oleoresin of pine species, notably *Pinus ponderosa* and *Pinus kesiya* var. *langbianensis* [1]. It is structurally characterized as an abietane-type diterpene, distinguished from its parent compound abietic acid by the addition of an acetoxy group at the C-12 position [2]. This functional group imparts unique physicochemical properties, including a LogP of 4.74780 and a topological polar surface area (tPSA) of 63.6 Ų, which significantly influence its solubility and reactivity profile [3].

Why 12-Acetoxyabietic Acid Cannot Be Replaced by Generic Abietic or Dehydroabietic Acid


Within the abietane diterpenoid class, compounds like abietic acid and dehydroabietic acid (DHAA) are often used interchangeably in generic applications. However, this practice is invalid for projects requiring specific chemical and biological properties. The introduction of a single acetoxy group at the C-12 position of 12-acetoxyabietic acid fundamentally alters its lipophilicity, polarity, and hydrogen-bonding capabilities, leading to a unique behavior in solvent systems and biological assays [1][2]. Critically, the inverse correlation between solubility and toxicity observed in resin acids dictates that any modification to the core structure—such as acetoxylation—can shift a compound's profile on this spectrum, precluding simple substitution without a loss of intended performance or an introduction of uncharacterized artifacts [3].

Quantitative Evidence Guide: Benchmarking 12-Acetoxyabietic Acid Against Structural Analogs


Comparative Lipophilicity: Elevated LogP Drives Differential Membrane Partitioning

The introduction of the C-12 acetoxy group significantly elevates the lipophilicity of 12-acetoxyabietic acid compared to its parent compound, abietic acid. The calculated LogP for 12-acetoxyabietic acid is 4.75 [1], whereas abietic acid has a reported LogP of approximately 4.0 [2]. This difference is meaningful for predicting behavior in biological systems and organic synthesis applications requiring specific solvent partitioning.

Physicochemical profiling Lipophilicity Membrane permeability

Enhanced Solubility Profile: Overcoming the Inverse Solubility-Toxicity Relationship

Within the resin acid class, an established inverse relationship exists between solubility and acute toxicity [1]. 12-Acetoxyabietic acid, with its polar acetoxy group, is expected to exhibit enhanced solubility relative to less polar resin acids like pimaric acid. This is inferred from class-level principles where dehydroabietic acid (the most soluble) is the least toxic, while isopimaric acid (the least soluble) is the most toxic [1]. 12-Acetoxyabietic acid is positioned between these extremes due to its structural modification.

Solubility Formulation science Toxicity prediction

Synthetic Versatility: The Acetoxy Group as a Handle for Advanced Derivatization

12-Acetoxyabietic acid serves as a versatile intermediate for the synthesis of complex molecules. The C-12 acetoxy group is a key functional handle that enables further chemical modifications, such as hydrolysis to a hydroxyl group or transesterification, which are not possible with the parent abietic acid [1]. This is a class-level advantage for acetoxylated diterpenoids over their unsubstituted counterparts.

Organic synthesis Derivatization Medicinal chemistry

Antimicrobial Potential: Building on the Activity of Abietane-Type Diterpenoids

Abietane-type diterpenoids, including dehydroabietic and abietic acid derivatives, are known for their antibacterial and antifungal activities [1]. While specific quantitative data for 12-acetoxyabietic acid against a defined microbial panel is currently lacking in the public domain, its inclusion in this bioactive class makes it a valid candidate for antimicrobial screening programs. This is in contrast to many other diterpenoid sub-classes that lack this established bioactivity.

Antimicrobial screening Drug discovery Natural products

Optimal Research Applications for 12-Acetoxyabietic Acid Based on Evidence


Scaffold for Diversity-Oriented Synthesis in Medicinal Chemistry

The presence of the C-12 acetoxy group makes 12-acetoxyabietic acid an ideal starting material for generating libraries of novel diterpenoid derivatives. Its defined stereochemistry and functional handle allow for systematic exploration of structure-activity relationships (SAR) around the abietane core, a strategy not feasible with unsubstituted abietic acid [1].

Standard for Lipophilicity Benchmarking in Bioactivity Studies

Given its elevated LogP of 4.75 [1], 12-acetoxyabietic acid serves as a reliable, higher-lipophilicity comparator in assays designed to evaluate the impact of hydrophobicity on membrane interaction, cellular uptake, or target binding. This is particularly relevant when studying the differential behavior of resin acid derivatives in biological systems.

Building Block for Specialty Resins and Coatings

The improved compatibility with polar solvents and enhanced reactivity conferred by the acetoxy group [1] make 12-acetoxyabietic acid a valuable monomer or additive in the formulation of modified rosins. This can lead to materials with tailored adhesive, coating, or mechanical properties distinct from those derived from standard rosin acids like abietic or dehydroabietic acid.

Candidate for Antimicrobial Susceptibility Screening

As a member of the abietane diterpenoid class with demonstrated antimicrobial potential [1], 12-acetoxyabietic acid is a high-priority candidate for inclusion in focused libraries aimed at discovering new antibacterial or antifungal agents. Its unique substitution pattern may confer a distinct spectrum of activity compared to other class members.

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